molecular formula C10H13ClN6O2 B11478281 N~1~-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine

N~1~-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine

Cat. No.: B11478281
M. Wt: 284.70 g/mol
InChI Key: ZTYAMNXPYHESLJ-UHFFFAOYSA-N
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Description

N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a chlorinated dimethoxyphenyl group attached to the tetrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as copper(I) chloride under mild conditions.

    Introduction of the Chlorinated Dimethoxyphenyl Group: The chlorinated dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with the tetrazole ring in the presence of a base such as sodium hydride.

    Final Coupling Step: The final step involves the coupling of the intermediate product with an amine group to form the desired compound. This can be achieved through a reductive amination reaction using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, converting it to a more reduced form such as a triazole.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Triazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cellular metabolism, leading to inhibition of their activity.

    Pathways Involved: It can interfere with signaling pathways related to cell proliferation and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-triazole-1,5-diamine: Similar structure but with a triazole ring instead of a tetrazole ring.

    N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

    Tetrazole Ring: The presence of the tetrazole ring imparts unique chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.

    Chlorinated Dimethoxyphenyl Group: This group enhances the compound’s lipophilicity and potential for bioactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13ClN6O2

Molecular Weight

284.70 g/mol

IUPAC Name

1-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C10H13ClN6O2/c1-18-8-4-6(3-7(11)9(8)19-2)5-13-17-10(12)14-15-16-17/h3-4,13H,5H2,1-2H3,(H2,12,14,16)

InChI Key

ZTYAMNXPYHESLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OC

Origin of Product

United States

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